2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position and a 2-methoxyethyl ester group. Its molecular framework combines a dihydropyrimidinone (DHPM) core with a 1,3-diarylpyrazole moiety, a structural motif associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-9-11-18(12-10-16)22-20(15-29(28-22)19-7-5-4-6-8-19)23-21(17(2)26-25(31)27-23)24(30)33-14-13-32-3/h4-12,15,23H,13-14H2,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKYBLBOXPOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Construction of the tetrahydropyrimidine ring: This involves the cyclization of a β-keto ester with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid.
Introduction of the methoxyethyl group: This step can be performed by reacting the intermediate compound with methoxyethyl chloride in the presence of a base like potassium carbonate.
Final esterification: The final step involves esterification of the carboxylic acid group with methanol or another alcohol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the pyrazole ring, using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, halogens.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the substituents, molecular weights, and key structural features of the target compound with analogous derivatives:
Key Observations :
- Ester Groups : The 2-methoxyethyl ester in the target compound increases hydrophilicity compared to ethyl esters in analogues .
- Pyrazole Substituents : The p-tolyl group (methyl-substituted phenyl) in the target compound may enhance lipophilicity and steric bulk compared to unsubstituted phenyl or dichlorophenyl groups .
- Thioxo vs.
Structural and Crystallographic Features
- Ring Puckering : In analogues like , the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), influencing molecular packing and intermolecular interactions.
- Dihedral Angles : The fused thiazolopyrimidine ring in forms an 80.94° dihedral angle with the benzene ring, affecting π-π stacking and crystal packing .
- Hydrogen Bonding : C–H···O interactions in stabilize crystal structures, a feature likely shared by the target compound.
Biological Activity
The compound 2-methoxyethyl 6-methyl-2-oxo-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrahydropyrimidine ring
- Pyrazole moiety
- Carboxylate ester functionality
Molecular Formula : C₃₁H₃₃N₃O₃
CAS Number : 431999-90-5
Antibacterial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies on related pyrazolyl-ureas demonstrated moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL . While specific data for the compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrazolyl-Urea | Staphylococcus aureus | 250 |
| Pyrazolyl-Urea | Escherichia coli | 250 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For example, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines . The compound of interest may exhibit similar activity given its structural features.
Anticancer Activity
Emerging studies suggest that pyrazole-containing compounds may serve as effective anticancer agents. For instance, some derivatives have demonstrated inhibition of key signaling pathways involved in cancer progression. A notable study identified a pyrazole derivative with an IC50 value of 0.004 μM against the p38 MAPK pathway, a critical target in cancer therapy . The specific anticancer activity of the compound under investigation remains to be fully elucidated but is a promising area for future research.
Case Studies
A recent study evaluated a series of pyrazole-based compounds for their biological activity and found that modifications to the pyrazole ring significantly influenced their pharmacological profiles. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds against various biological targets .
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine-carboxylate derivative?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent reaction involving:
- A substituted aldehyde (e.g., aromatic aldehydes with pyrazole motifs),
- A β-keto ester (e.g., 2-methoxyethyl acetoacetate),
- A urea/thiourea derivative. Microwave-assisted synthesis or Lewis acid catalysts (e.g., HCl, ZnCl₂) can improve reaction efficiency and yield . Post-synthetic modifications, such as alkylation or cyclization, may introduce the p-tolyl-pyrazole moiety .
Q. How is the crystal structure of this compound characterized, and what conformational features are critical?
X-ray crystallography reveals:
- The dihydropyrimidinone (DHPM) ring adopts a boat conformation with the pyrazole substituent in a pseudo-axial orientation.
- Key hydrogen bonds (e.g., N–H···O=C) stabilize the structure, contributing to its rigidity .
- Bond angles and torsional parameters (e.g., C11–O1–C12 in ) provide insights into steric and electronic interactions .
Q. What preliminary biological screening methods are used for analogous tetrahydropyrimidine derivatives?
- In vitro assays : Enzyme inhibition (e.g., angiotensin-converting enzyme for anti-hypertensive activity ), microbial growth inhibition (antibacterial screening ), and cytotoxicity assays (anticancer potential ).
- Structural analogs with chloro or methoxy substituents show enhanced bioactivity, guiding initial structure-activity relationship (SAR) hypotheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, ethanol as a solvent improves homogeneity in Biginelli reactions .
- Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol resolves byproducts like unreacted thiourea derivatives .
Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR spectroscopy (e.g., HSQC, HMBC) clarifies ambiguous NOE correlations caused by conformational flexibility in the DHPM ring .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, distinguishing between isobaric species (e.g., methoxy vs. methyl ester groups) .
- Comparative XRD analysis with structurally similar compounds (e.g., ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl) derivatives) validates bond-length discrepancies .
Q. How does the p-tolyl group on the pyrazole ring influence bioactivity compared to other substituents?
- Electron-donating groups (e.g., p-tolyl) enhance lipophilicity and membrane permeability, as shown in logP calculations for analogs .
- SAR studies : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) and compare IC₅₀ values in enzyme assays. For example, chloro-substituted pyrazoles in exhibit higher antibacterial potency due to increased electrophilicity .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Analogues
| Compound ID | Space Group | Bond Length (C=O, Å) | Dihedral Angle (Pyrazole-DHPM, °) | Reference |
|---|---|---|---|---|
| Analog A | P2₁/c | 1.224 | 12.3 | |
| Analog B | C2/c | 1.231 | 8.7 |
Q. Table 2. Optimization of Biginelli Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl (10%) | Ethanol | 80 | 68 | 95 |
| ZnCl₂ | Toluene | 110 | 72 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
